2,4-Diaminobenzamide

Description

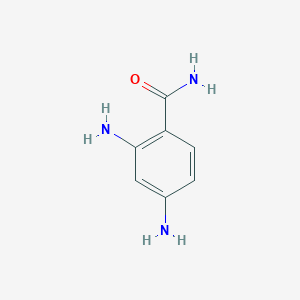

Structure

3D Structure

Properties

IUPAC Name |

2,4-diaminobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,8-9H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPWYDATKAEZSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45867-91-2 |

Source

|

| Record name | 2,4-diaminobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Aminobenzamide Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Diaminobenzamide

Abstract: This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, physical, and spectroscopic characteristics of the molecule. It offers not only quantitative data but also the underlying scientific principles and detailed experimental protocols for their validation. The guide emphasizes the practical application of these properties in a research and development context, particularly in medicinal chemistry where the aminobenzamide scaffold is of significant interest.

This compound is an aromatic organic compound featuring a central benzene ring substituted with two amino groups and a carboxamide group. This arrangement of functional groups imparts a unique combination of polarity, hydrogen bonding capability, and chemical reactivity. The aminobenzamide moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active molecules, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) for diabetes management and novel antimicrobial agents.[1][2] Understanding the fundamental physicochemical properties of this core structure is paramount for designing new derivatives, predicting their behavior in biological systems, and developing robust analytical methods.

This guide provides a foundational dataset and the methodologies required to assess the quality, behavior, and potential of this compound and its analogues in a laboratory setting.

Molecular Identity and Core Properties

The identity and fundamental properties of a compound are the bedrock of all further investigation. These identifiers ensure consistency and reproducibility in research. While specific experimental data for this compound is sparse in publicly available literature, we can characterize it based on its structure and extrapolate from closely related analogues like 4-aminobenzamide.

| Property | Value / Description | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₉N₃O | - |

| Molecular Weight | 151.17 g/mol | - |

| Canonical SMILES | C1=CC(=C(C=C1N)C(=O)N)N | - |

| CAS Number | 16866-63-4 | - |

Physical State and Appearance

Based on related compounds such as 4-aminobenzamide, this compound is expected to be a crystalline solid at room temperature, likely appearing as an off-white to beige or light yellow powder.[3]

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range suggests high purity. The melting point of the related compound, 4-aminobenzamide, is 181-183 °C.[3][4] The presence of an additional amino group in the 2-position could potentially influence crystal lattice packing and hydrogen bonding, which may lead to a different melting point for this compound.

Solubility Profile

Solubility is a cornerstone property in drug development, directly influencing bioavailability and formulation. The structural features of this compound—two primary amine groups and a primary amide group—allow it to act as both a hydrogen bond donor and acceptor.

-

Aqueous Solubility : The polar functional groups suggest moderate solubility in water. This solubility is expected to be highly pH-dependent. In acidic conditions, the protonation of the basic amino groups to form ammonium salts will significantly enhance aqueous solubility.[5]

-

Organic Solvent Solubility : It is predicted to have good solubility in polar organic solvents like DMSO, DMF, and alcohols (methanol, ethanol), and limited solubility in non-polar solvents such as hexanes or toluene.[5][6] The solubility of 4-aminobenzamide has been experimentally determined in various solvents, showing it is most soluble in acetone and alcohols, and least soluble in water and acetate esters.[7]

Acidity and Basicity (pKa)

The ionization state of a molecule at physiological pH is dictated by its pKa values. This compound has three key ionizable sites:

-

Two Aromatic Amino Groups : These are basic. The pKa of aniline is ~4.6. The electron-withdrawing amide group will decrease the basicity (lower the pKa) of these amino groups.

-

One Amide N-H Group : This proton is exceptionally weakly acidic, with a predicted pKa for the amide on 4-aminobenzamide being around 16.8, meaning it will not be deprotonated under normal physiological or experimental conditions.[3]

The basicity of the amino groups is critical, as it governs the molecule's charge state in different biological compartments, affecting membrane permeability and target binding.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following sections describe the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, typically dissolved in a solvent like DMSO-d₆:

-

¹H NMR :

-

Aromatic Protons : The three protons on the benzene ring will appear in the aromatic region (~6.0-7.5 ppm) and will show a distinct splitting pattern (e.g., a doublet, a singlet, and a doublet of doublets) based on their coupling with each other.

-

Amine Protons (-NH₂) : The two primary amine groups will likely appear as two separate broad singlets. Their chemical shift can be variable and is dependent on concentration and temperature.

-

Amide Protons (-CONH₂) : The primary amide will show two distinct protons, often appearing as two separate broad singlets, due to restricted rotation around the C-N bond.

-

-

¹³C NMR :

-

Aromatic Carbons : Six distinct signals are expected in the aromatic region (~110-150 ppm). The carbons directly attached to the nitrogen atoms will be significantly shifted.

-

Carbonyl Carbon (-C=O) : A characteristic signal for the amide carbonyl will appear downfield, typically in the range of 165-175 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. Key expected peaks for this compound include:

-

N-H Stretching (Amines and Amide) : A broad, multi-peak band in the region of 3100-3500 cm⁻¹. This complex band arises from the symmetric and asymmetric stretches of the two -NH₂ groups.

-

C=O Stretching (Amide I Band) : A strong, sharp absorption peak typically found around 1650-1680 cm⁻¹. This is one of the most intense bands in the spectrum.[8]

-

N-H Bending (Amide II Band) : A medium to strong band around 1600-1640 cm⁻¹, resulting from the in-plane bending of the amide N-H bond mixed with C-N stretching.[8]

-

C=C Aromatic Stretching : Multiple sharp peaks of variable intensity in the 1450-1600 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzamide core is a chromophore. The two amino groups act as powerful auxochromes, which are expected to cause a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzamide.[9] Expected λmax values would likely be in the 220-250 nm and 300-340 nm regions, corresponding to π → π* transitions within the conjugated aromatic system.

Experimental Workflows and Protocols

To ensure scientific integrity, all described protocols are designed as self-validating systems. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

General Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a new batch of this compound.

Caption: Logical workflow for the systematic characterization of this compound.

Protocol: Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining thermodynamic solubility. The goal is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved solid.

Methodology:

-

Preparation : Add an excess amount of this compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration : Place the vial in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium between the dissolved and undissolved solid.

-

Phase Separation : After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample at a high speed to pellet the undissolved material. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

-

Sampling and Dilution : Carefully withdraw a precise aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification : Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.[10]

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Relevance in Drug Discovery

The physicochemical properties of this compound are not merely academic data points; they are critical predictors of its utility in a drug development context.

-

Solubility and Permeability : These two properties are the pillars of the Biopharmaceutics Classification System (BCS). The pH-dependent solubility governed by the basic amino groups will directly impact where the compound is absorbed in the gastrointestinal tract.

-

Target Binding : The hydrogen bond donor/acceptor capacity of the amine and amide groups is crucial for forming specific, high-affinity interactions with biological targets like enzyme active sites.

-

Metabolic Stability : The amino groups are potential sites for metabolic transformation (e.g., N-acetylation, oxidation). Understanding the molecule's properties helps in designing analogues with improved metabolic stability.

-

Formulation : Knowledge of solubility in various solvents is essential for developing viable formulations for both in vitro assays and in vivo administration.

The interplay between these properties determines the overall suitability of a chemical scaffold for further development.

Caption: Relationship between core physicochemical properties and drug development outcomes.

Conclusion

This compound is a chemically versatile and biologically relevant molecule. Its physicochemical profile—characterized by moderate, pH-dependent aqueous solubility, distinct basicity, and a rich spectroscopic signature—makes it an important building block for medicinal chemistry. The experimental protocols and foundational data provided in this guide serve as a reliable starting point for researchers aiming to exploit the potential of the aminobenzamide scaffold in the rational design of novel therapeutics and other advanced materials. Accurate characterization, guided by the principles outlined herein, is the first and most critical step in translating a chemical structure into a functional application.

References

- Solubility of Things. (n.d.). 4-Aminobenzamidine.

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

National Institutes of Health, PubChem. (n.d.). 2,4-Dinitrobenzamide. Retrieved from [Link]

-

National Institutes of Health, PubChem. (n.d.). 2,4-Diaminobutyric acid. Retrieved from [Link]

-

National Institutes of Health, PubChem. (n.d.). 2,4-Dihydroxybenzamide. Retrieved from [Link]

-

National Institutes of Health, PubChem. (n.d.). 2,4-D-Dimethylammonium. Retrieved from [Link]

-

National Institutes of Health, PMC. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,4-Dihydroxybenzamide. Retrieved from [Link]

-

INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE. (n.d.). Retrieved from [Link]

-

QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. (n.d.). Retrieved from [Link]

-

UBB. (2022). DETERMINATION OF 2,4-DICHLOPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. Retrieved from [Link]

-

National Institutes of Health, PMC. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Retrieved from [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

-

National Institutes of Health, PubChem. (n.d.). 2,4-Diamino-N-(4-aminophenyl)benzamide. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Properties of Novel Poly(amide-imide)s Derived from 2,4-diaminotriphenylamine and Imide Ring-Preformed Dicarboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR (neat) of 2,4-dibromobenzamide. Retrieved from [Link]

-

National Institutes of Health, PMC. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Retrieved from [Link]

-

EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

-

Reddit. (2020). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2,4-D dimethyl amine salt solid.

-

ResearchGate. (n.d.). UV-visible spectra illustrating products formation following 1 h.... Retrieved from [Link]

-

PubMed. (n.d.). Procedure for the determination of 2,4-D and dicamba in inhalation, dermal, hand-wash, and urine samples from spray applicators. Retrieved from [Link]

-

ResearchGate. (2025). Assignment of the 1H and 13C NMR spectra of 2-aminobenzamide-labeled xylo-oligosaccharides. Retrieved from [Link]

-

IR Spectroscopy. (n.d.). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]

-

National Institutes of Health, PMC. (n.d.). Two-dimensional infrared spectroscopy reveals the complex behavior of an amyloid fibril inhibitor. Retrieved from [Link]

-

ResearchGate. (n.d.). UV spectra of amides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

-

Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

National Institutes of Health, PMC. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Retrieved from [Link]

-

BMRB. (n.d.). bmse000668 Benzamide. Retrieved from [Link]

Sources

- 1. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p-Aminobenzamide | 2835-68-9 [chemicalbook.com]

- 4. 4-アミノベンズアミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 9. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fznh.ukim.edu.mk [fznh.ukim.edu.mk]

An In-depth Technical Guide to 2,4-Diaminobenzamide Derivatives for Advanced Research

This guide provides a comprehensive technical overview of 2,4-diaminobenzamide derivatives, with a primary focus on the properties and potential applications of compounds within this chemical class. Due to the limited publicly available data for 2,4-Diamino-N-(4-aminophenyl)benzamide (CAS 59795-20-9), this document synthesizes information from available databases and analogous compounds to provide a robust resource for researchers, scientists, and drug development professionals. We will particularly draw upon data for the closely related compound, 4-amino-N-(2,4-diaminophenyl)-benzamide (CAS 60779-50-2), to infer key properties and safety considerations, while clearly distinguishing between the two.

Core Compound Identification and Structure

The primary subject of this guide is the chemical family of diaminobenzamides. The core structure features a benzamide scaffold with multiple amine functional groups, which impart significant polarity and reactivity. These characteristics make them intriguing candidates for polymer chemistry and as intermediates in the synthesis of biologically active molecules.

Target Compound: 2,4-Diamino-N-(4-aminophenyl)benzamide

-

CAS Number: 59795-20-9[1]

-

Molecular Formula: C₁₃H₁₄N₄O[1]

-

IUPAC Name: 2,4-diamino-N-(4-aminophenyl)benzamide[1]

Analogous Compound for Data Extrapolation: 4-amino-N-(2,4-diaminophenyl)-benzamide

The presence of multiple amine groups and an amide linkage suggests these molecules can act as hydrogen bond donors and acceptors, influencing their physical properties and biological interactions.

Physicochemical Properties

Quantitative data for the target compound (CAS 59795-20-9) is primarily available through computational models. Experimental data is presented for the analogous compound (CAS 60779-50-2) to provide a more tangible understanding of this chemical class.

Table 1: Computed Physicochemical Properties for 2,4-Diamino-N-(4-aminophenyl)benzamide (CAS 59795-20-9)

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 242.28 g/mol | [1] |

| XLogP3-AA (Lipophilicity) | 1.3 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 107 Ų | [1] |

| Exact Mass | 242.11676108 Da |[1] |

Table 2: Experimental Physicochemical Properties for 4-amino-N-(2,4-diaminophenyl)-benzamide (CAS 60779-50-2)

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid, colorless, odorless | [2] |

| Melting Point | 206 to 209 °C | [2] |

| Boiling Point | 430.9 ± 45.0 °C | [2] |

| Density | 1.383 ± 0.06 g/cm³ | [2] |

| Solubility | Likely soluble in polar solvents (e.g., water, DMSO, ethanol) |[2] |

The high melting and boiling points are consistent with a solid, polar organic compound capable of strong intermolecular hydrogen bonding. The positive XLogP3-AA value suggests a moderate degree of lipophilicity, which is often a desirable trait in drug candidates for cell membrane permeability.

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be logically approached in two main stages:

-

Amide Bond Formation: Reaction of a suitable diaminophenyl precursor with a nitrobenzoyl chloride.

-

Nitro Group Reduction: Conversion of the nitro group to a primary amine.

A generalized protocol is as follows:

Step 1: Synthesis of N-(4-aminophenyl)-2,4-dinitrobenzamide

-

Dissolve p-phenylenediamine in a suitable aprotic solvent such as dichloromethane (DCM) in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add a solution of 2,4-dinitrobenzoyl chloride in DCM to the reaction mixture. The use of a non-nucleophilic base like triethylamine (TEA) is advisable to scavenge the HCl byproduct.

-

Allow the reaction to proceed at room temperature for 24 hours, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-amide intermediate.

Step 2: Reduction to 2,4-Diamino-N-(4-aminophenyl)benzamide

-

Dissolve the crude N-(4-aminophenyl)-2,4-dinitrobenzamide intermediate in a solvent such as ethanol or ethyl acetate.

-

Add a catalyst, typically 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously for several hours to overnight.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the final product, 2,4-Diamino-N-(4-aminophenyl)benzamide.

Characterization The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches from the amines and the C=O stretch of the amide.

Caption: Proposed two-step synthesis workflow for 2,4-Diamino-N-(4-aminophenyl)benzamide.

Potential Applications in Research and Development

While specific applications for 2,4-Diamino-N-(4-aminophenyl)benzamide are not extensively documented, the structural motifs present in the molecule suggest several areas of potential utility.

-

Polymer Chemistry: The presence of three primary amine groups makes this compound a potential trifunctional monomer or cross-linking agent in the synthesis of high-performance polymers such as polyamides and polyimides.[3][4] Aromatic polyamides (aramids) are known for their exceptional thermal stability and mechanical strength.[5] The incorporation of a diaminobenzamide moiety could be explored to modulate polymer properties like solubility, thermal resistance, and flexibility.[3][4]

-

Medicinal Chemistry and Drug Development: Benzamide derivatives are a well-established class of compounds with diverse biological activities.[6][7] Compounds with aminobenzamide scaffolds have been investigated for various therapeutic targets:

-

Enzyme Inhibition: Aminobenzamides have been explored as potential enzyme inhibitors. For instance, they have been studied as potential inhibitors of DNA methyltransferases and as scaffolds for dipeptidyl peptidase-IV (DPP-IV) inhibitors for managing diabetes.[8] The structural features of 2,4-Diamino-N-(4-aminophenyl)benzamide make it a candidate for screening against various enzyme targets.

-

Anticonvulsant Activity: Certain 4-amino-N-(alkylphenyl) benzamide compounds have demonstrated anticonvulsant properties, suggesting that this chemical class could be a starting point for developing new therapies for epilepsy.[6]

-

Antimicrobial Agents: Derivatives of 2-aminobenzamide have been synthesized and shown to possess antibacterial and antifungal activities.[9]

-

-

Intermediate for Organic Synthesis: This compound can serve as a versatile building block for synthesizing more complex molecules, such as azo dyes or heterocyclic compounds, due to the reactivity of its multiple amine groups.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for CAS 59795-20-9. Therefore, the following information is based on the GPS Safety Summary for the analogous compound, 4-amino-N-(2,4-diaminophenyl)-benzamide (CAS 60779-50-2), and should be treated as a strong indicator of the potential hazards.[2] This compound should be handled with extreme caution by trained professionals only.

Table 3: GHS Hazard Classification (Inferred)

| Hazard Class | Statement | Reference |

|---|---|---|

| Germ Cell Mutagenicity | May cause genetic defects | [2] |

| Carcinogenicity | May cause cancer | [2] |

| Skin Sensitization | May cause an allergic skin reaction | [2] |

| Specific Target Organ Toxicity | Causes damage to organs |[2] |

5.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage to prevent skin contact.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if there is a risk of inhaling dust or aerosols.

5.2. Handling and Storage

-

Handling: Avoid generating dust.[10] Handle in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling. Take off contaminated clothing immediately.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

5.3. First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

In Case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[2]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Swallowed: Call a poison center or a doctor if you feel unwell.[2]

5.4. Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, dry powder, or foam.[2]

-

Hazards from Combustion: Combustion may produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[2][10]

References

-

CDMS. (2017). 2,4-D Amine 4 Safety Data Sheet. [Link]

-

MDPI. (2022). Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity. [Link]

-

PubChem. 2,4-Diamino-N-(4-aminophenyl)benzamide. [Link]

- Google Patents. 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.

-

MDPI. (2022). N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]

-

PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]

-

ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

- Google Patents. Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

- Google Patents.

-

ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

-

ResearchGate. (2025). Preparation and Adsorption Properties of Polymer Particles based on N, N, N', N'-Tetrakis(4-aminophenyl)-1,4-Benzenediamine. [Link]

-

PubMed Central. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

-

MDPI. (2017). Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s and the Study of their Blends with Nylon 6. [Link]

-

National Institutes of Health. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. [Link]

-

ResearchGate. (2019). Synthesis and characterization of two novel poly(amide-imide)s containing pendent (5-(4,5-diphenyl-1H-imidazol-2-yl)furan-2-yl)phenyl moieties and natural amino acids linkages for adsorption of Cu(II). [Link]

-

PubChem. Benzamide, N-(4-aminophenyl)-. [Link]

Sources

- 1. 2,4-Diamino-N-(4-aminophenyl)benzamide | C13H14N4O | CID 14345324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]

- 3. Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s and the Study of their Blends with Nylon 6 [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

2,4-Diaminobenzamide molecular structure and formula

Topic: 2,4-Diaminobenzamide Molecular Structure and Formula Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Structural Architecture, Synthetic Pathways, and Medicinal Utility

Executive Summary

This compound (CAS 64080-09-7) represents a critical pharmacophore in the design of epigenetic modulators, specifically Histone Deacetylase (HDAC) inhibitors. Distinguished by its 2-amino-benzamide motif, this scaffold functions as a "zinc-binding group" (ZBG), capable of chelating the catalytic zinc ion within the HDAC active site. Unlike hydroxamic acids (e.g., SAHA), benzamide derivatives often exhibit class-selective inhibition (preferentially targeting Class I HDACs), offering a distinct toxicity and efficacy profile. This guide details the molecular properties, validated synthetic routes, and structural logic governing its application in modern drug discovery.

Chemical Identity & Molecular Architecture

The molecular structure of this compound consists of a benzene core substituted with a primary amide group at position 1, and two primary amine groups at positions 2 and 4. The 2-amino group is structurally significant due to its potential for intramolecular hydrogen bonding with the amide carbonyl, locking the conformation in a planar state favorable for enzyme binding.

Table 1: Chemical Identification Data

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | This compound |

| CAS Registry Number | 64080-09-7 |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| SMILES | NC1=CC(N)=CC=C1C(N)=O |

| InChI Key | VBPWYDATKAEZSI-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the connectivity and the critical "Zinc Binding Motif" inherent to the 2-aminobenzamide scaffold.

Figure 1: Structural connectivity of this compound highlighting the ortho-amino intramolecular interaction.

Physicochemical Profile

Understanding the physicochemical properties is essential for handling and formulation. The compound is a polar, crystalline solid. The presence of three nitrogen centers creates a complex ionization profile.

Table 2: Physical and Chemical Properties

| Parameter | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow due to oxidation sensitivity. |

| Melting Point | ~160–165 °C (Predicted) | Experimental values vary by purity; decomposes upon melting. |

| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water; insoluble in non-polar solvents (Hexane). |

| pKa (Amine) | ~4.5 (Aniline-like) | The 2-amino group is less basic due to H-bonding with the amide. |

| pKa (Amide) | ~15 (Neutral) | Acts as a weak acid only under strong basic conditions. |

| LogP | 0.15 (Estimated) | Indicates moderate hydrophilicity; suitable for oral bioavailability. |

| H-Bond Donors | 3 | (-NH₂ x2, -CONH₂) |

| H-Bond Acceptors | 1 | (Carbonyl Oxygen) |

Synthetic Pathways & Optimization

The synthesis of this compound is classically achieved through the reduction of its nitro-precursor. This section details a robust laboratory-scale protocol, emphasizing safety and yield optimization.

Retrosynthetic Analysis

The most reliable route disconnects the amine groups to nitro groups. The precursor, 2,4-Dinitrobenzamide , can be synthesized from 2,4-dinitrobenzoic acid via the acid chloride.

Detailed Protocol: Reduction of 2,4-Dinitrobenzamide

Reagents: 2,4-Dinitrobenzamide, 10% Pd/C, Ethanol (or Methanol), Hydrogen gas (balloon or Parr shaker).

-

Preparation: Dissolve 10 mmol of 2,4-dinitrobenzamide in 50 mL of anhydrous ethanol.

-

Catalyst Addition: Under an inert atmosphere (Argon/Nitrogen), carefully add 10 wt% of Palladium on Carbon (10% Pd/C). Note: Pd/C is pyrophoric; add to the wet solvent or dampen with water first.

-

Hydrogenation: Purge the system with Hydrogen gas. Stir vigorously at room temperature under H₂ atmosphere (1–3 atm).

-

Expert Insight: The reduction of the nitro group at the 2-position is often faster due to proximity to the amide, but complete reduction to the diamine typically requires 4–12 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

-

-

Work-up: Once the starting material is consumed, filter the mixture through a Celite pad to remove the catalyst. Caution: Do not let the filter cake dry out completely to avoid fire hazards.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be recrystallized from Ethanol/Water or purified via flash column chromatography if high purity is required for biological assays.

Figure 2: Synthetic workflow from commercially available starting materials.

Pharmacophore & Medicinal Utility[1]

The "Benzamide" Class of HDAC Inhibitors

This compound serves as a minimal scaffold for Class I selective HDAC inhibitors. The mechanism of action relies on the Zinc Binding Group (ZBG) .

-

Chelation Mechanism: The amide carbonyl oxygen and the 2-amino nitrogen coordinate with the Zn²⁺ ion in the active site of the HDAC enzyme.

-

Selectivity: Unlike hydroxamic acids (e.g., Vorinostat) which are pan-HDAC inhibitors, benzamides (e.g., Entinostat, Mocetinostat) often show selectivity for HDAC1, 2, and 3.

-

Role of the 4-Amino Group: While the 2-amino group is essential for zinc binding, the 4-amino group serves as a vector for extending the molecule into the "cap" region of the enzyme active site. Derivatization at the 4-position allows for the tuning of potency and physicochemical properties (solubility, permeability).

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures are expected:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 7.0–7.5 ppm: Amide protons (-CONH ₂). Often appear as two broad singlets due to restricted rotation.

-

δ 6.5–6.8 ppm: Aromatic protons (C5-H, C6-H, C3-H). The C3 proton will be significantly upfield due to shielding by two ortho-amino groups.

-

δ 5.0–6.0 ppm: Amine protons (-NH ₂). Two distinct broad signals corresponding to the 2-NH₂ and 4-NH₂ groups. The 2-NH₂ is often deshielded relative to the 4-NH₂ due to H-bonding.

-

-

IR Spectroscopy:

-

3300–3450 cm⁻¹: N-H stretching (primary amines and amide).

-

1650–1690 cm⁻¹: C=O stretching (Amide I band).

-

References

-

Synthesis and Properties of Benzamides

-

Source: PubChem. "Benzamide, 2,4-diamino- Compound Summary."

-

URL:[Link]

-

-

HDAC Inhibitor Mechanism

- Title: "Key structural requirements of benzamide derivatives for histone deacetylase inhibition."

- Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.

-

URL:[Link]

-

Reduction Protocols

- Title: "Catalytic Hydrogen

- Source:Organic Syntheses (General Protocol Adapt

-

URL:[Link]

An In-depth Technical Guide on the Solubility of 2,4-Diaminobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the compound's solubility. Poor solubility can significantly impede the absorption of a drug from the gastrointestinal tract, thereby reducing its oral bioavailability.[1] Furthermore, it can compromise the quality of data generated in various in vitro assays, potentially masking both desirable and undesirable properties of the compound.[1] This guide provides a comprehensive technical overview of the solubility of 2,4-Diaminobenzamide, a key building block in medicinal chemistry. We will delve into its physicochemical properties, explore its solubility profile in dimethyl sulfoxide (DMSO) and other common solvents, and provide detailed, field-proven methodologies for accurate solubility determination.

Physicochemical Properties of this compound: A Foundation for Understanding Solubility

To comprehend the solubility behavior of this compound, it is essential to first understand its molecular structure and inherent chemical properties. These characteristics dictate how the molecule interacts with various solvents.

-

Molecular Structure: this compound possesses a benzene ring substituted with two amino groups (-NH₂) and a carboxamide group (-CONH₂).

-

Polarity and Hydrogen Bonding: The presence of multiple amino and carboxamide groups, which can act as both hydrogen bond donors and acceptors, imparts a significant degree of polarity to the molecule. This high potential for hydrogen bonding is a key determinant of its solubility in polar solvents.

-

Ionization Potential (pKa): The amino groups are basic and can be protonated in acidic conditions, while the amide group is generally neutral. The pKa of the compound will influence its charge state at different pH values, which in turn significantly affects its aqueous solubility.[1]

Solubility Profile of this compound

Quantitative solubility data for this compound across a wide range of solvents is not extensively published. However, based on its chemical structure and general principles of solubility ("like dissolves like"), a qualitative and semi-quantitative profile can be established.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful polar aprotic solvent capable of disrupting intermolecular hydrogen bonds in the solid state and forming strong hydrogen bonds with the amino and amide groups of this compound. It is a common solvent for dissolving a wide range of polar and non-polar compounds for screening and storage.[2] |

| Water (pH 7) | Polar Protic | Low to Moderate | The molecule's polarity and hydrogen bonding capabilities suggest some aqueous solubility. However, the aromatic ring contributes to its lipophilicity, limiting its solubility in neutral water. |

| Aqueous Buffers (Acidic pH) | Polar Protic | Moderate to High | At acidic pH, the amino groups will be protonated, forming charged species that are more readily solvated by water, thus increasing solubility. |

| Ethanol/Methanol | Polar Protic | Moderate | These polar protic solvents can engage in hydrogen bonding with this compound, leading to moderate solubility. |

| Acetone | Polar Aprotic | Low to Moderate | Acetone is less polar than DMSO and may be less effective at solvating the highly polar functional groups of the molecule. |

| Dichloromethane (DCM) | Nonpolar | Low | As a nonpolar solvent, DCM is unlikely to effectively solvate the polar amino and amide groups of this compound. |

| Hexane/Heptane | Nonpolar | Very Low/Insoluble | These nonpolar aliphatic hydrocarbons will not interact favorably with the polar functional groups of the molecule. |

Methodologies for Determining Solubility: A Practical Guide

Accurate determination of a compound's solubility is paramount in drug discovery. Two primary types of solubility are typically measured: kinetic and thermodynamic.[3]

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves when a concentrated solution (typically in DMSO) is added to an aqueous buffer.[3][4] It is a high-throughput method often used in the early stages of drug discovery for screening large numbers of compounds.[3][5]

-

Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the concentration of a saturated solution in equilibrium with the solid compound.[1] This method is more time-consuming but provides a more accurate and fundamental value, crucial for later stages of drug development.[1][3]

Experimental Workflow for Solubility Determination

The following section outlines a robust, self-validating protocol for determining both kinetic and thermodynamic solubility.

This high-throughput method relies on detecting the precipitation of a compound as its concentration increases in an aqueous buffer.[5]

Principle: A stock solution of the compound in DMSO is serially diluted in an aqueous buffer. The point at which the compound precipitates is detected by an increase in light scattering, measured by a nephelometer.[5]

Diagram 1: Kinetic Solubility Workflow

Caption: Workflow for kinetic solubility determination using nephelometry.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[3]

-

Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Dispensing into Aqueous Buffer: Dispense a small volume (e.g., 2 µL) of each DMSO dilution into a 384-well microplate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate for a short period (e.g., 2 hours) at room temperature to allow for dissolution and potential precipitation.[6]

-

Nephelometry Reading: Measure the light scattering of each well using a microplate nephelometer.[5]

-

Data Analysis: Plot the light scattering units against the compound concentration. The point at which a sharp increase in scattering is observed indicates the kinetic solubility limit.[5]

This "gold standard" method measures the concentration of a saturated solution in equilibrium with excess solid.[7]

Principle: An excess amount of the solid compound is added to the solvent of interest and agitated until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is determined, typically by HPLC-UV.[1]

Diagram 2: Thermodynamic Solubility Workflow

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired solvent (e.g., DMSO, water, buffer). The presence of undissolved solid should be visible.[7]

-

Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully filter the supernatant through a 0.45 µm filter to remove all undissolved solid.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze both the standards and the filtered sample by a suitable analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[1][2]

Causality Behind Experimental Choices

-

Choice of DMSO for Stock Solutions: DMSO is widely used for preparing stock solutions due to its ability to dissolve a broad range of compounds at high concentrations.[2] This allows for the creation of concentrated stocks that can be easily diluted into aqueous media for various assays.

-

Use of HPLC-UV for Quantification: High-Performance Liquid Chromatography with UV detection is a robust and widely available technique for separating and quantifying the concentration of small molecules in solution.[1][2] Its selectivity and sensitivity make it ideal for solubility measurements.

-

Importance of Equilibration Time: In thermodynamic solubility measurements, allowing sufficient time for the system to reach equilibrium is critical for obtaining an accurate and reproducible result.[7] Insufficient equilibration time will lead to an underestimation of the true solubility.

Conclusion: A Strategic Approach to Solubility Assessment

The solubility of this compound, like any drug candidate, is a critical parameter that must be thoroughly characterized throughout the drug discovery and development process. By understanding its physicochemical properties and employing robust methodologies for both kinetic and thermodynamic solubility determination, researchers can make informed decisions about its suitability for further development. A strategic approach, beginning with high-throughput kinetic solubility screening and followed by more rigorous thermodynamic measurements for promising candidates, will ultimately save time and resources, and increase the likelihood of success in bringing new therapies to the clinic.

References

-

ResearchGate. (2025, August 8). Equilibrium solubility of sodium 2,4-diaminobenzene sulfonate in liquid mixtures (methanol + water, isopropanol + water, and 1,2-propanediol + water) from 273.15 K to 323.15 K. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

-

ResearchGate. (n.d.). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

National Institutes of Health. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diamino-N-(4-aminophenyl)benzamide. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethylbenzamide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

National Institute of Environmental Health Sciences. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2,4-Dinitrobenzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilities of compounds 1 and 2 at 10 −3 M in water−DMSO solvents. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Synthesis and Properties of Novel Poly(amide-imide)s Derived from 2,4-diaminotriphenylamine and Imide Ring-Preformed Dicarboxylic Acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Retrieved from [Link]

-

ResearchGate. (2023, June 21). How to decide the percent of DMSO to dissolve my organic extract?. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 2,4-Diaminobenzamide in Cell Culture Experiments

Introduction: Harnessing DNA Repair Inhibition for Cellular Research

In the intricate world of cellular biology, the ability to modulate fundamental processes such as DNA repair and cell death is a cornerstone of discovery. 2,4-Diaminobenzamide is a small molecule that belongs to the benzamide class of compounds. While research on this specific isomer is emerging, its structural similarity to well-characterized molecules like 3-aminobenzamide and other benzamide derivatives strongly suggests its function as an inhibitor of Poly(ADP-ribose) polymerase (PARP).[1][2][3] PARP enzymes, particularly PARP1, are critical sentinels of genome integrity. They detect DNA single-strand breaks (SSBs) and, upon activation, synthesize large poly(ADP-ribose) (PAR) chains that recruit other DNA repair factors.[2]

By inhibiting PARP, compounds like this compound prevent the efficient repair of SSBs. These unrepaired lesions can then degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately triggering cell cycle arrest or programmed cell death (apoptosis).[2][4] This mechanism makes this compound a valuable tool for researchers in oncology, neurobiology, and drug development to probe DNA damage response (DDR) pathways, induce apoptosis, and potentially sensitize cancer cells to other DNA-damaging agents.

This guide provides a comprehensive overview of the mechanism of action and detailed protocols for the application of this compound in cell culture experiments.

Mechanism of Action: From PARP Inhibition to Apoptosis

The primary putative mechanism of action for this compound is the competitive inhibition of PARP enzymes at the NAD+ binding site.[3] This disruption of the DNA damage response cascade initiates a series of downstream cellular events.

-

DNA Damage & PARP1 Activation: Cellular DNA is constantly under assault from endogenous sources (e.g., reactive oxygen species) and exogenous agents, leading to single-strand breaks (SSBs). PARP1 binds to these SSBs, triggering its enzymatic activity.

-

Inhibition by this compound: this compound occupies the NAD+ binding pocket of PARP1, preventing the synthesis of PAR chains. This "traps" the PARP1 enzyme on the DNA.

-

Collapse of Replication Fork: During the S-phase of the cell cycle, the DNA replication machinery encounters the trapped PARP1-SSB complex, leading to the collapse of the replication fork and the formation of a highly toxic double-strand break (DSB).

-

Apoptosis Induction: In cells with deficient DSB repair pathways (such as those with BRCA1/2 mutations), or when the burden of DSBs is too high, the cell is directed towards the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of executioner caspases (like Caspase-3 and -7) that dismantle the cell.[5][6] A key event in this cascade is the cleavage of PARP1 itself by Caspase-3, a hallmark of apoptosis.

Caption: Putative mechanism of this compound-induced apoptosis.

Core Applications & Experimental Protocols

Before beginning any experiment, it is crucial to properly prepare the compound.

Protocol 1: Preparation of this compound Stock Solution

The solubility of a compound is critical for its efficacy in cell culture. Benzamides are typically soluble in organic solvents.

Rationale: A concentrated stock solution in an organic solvent like DMSO allows for minimal disruption of the aqueous cell culture medium upon final dilution. DMSO is widely used as it is miscible with media and generally well-tolerated by cells at low final concentrations (<0.5%).

| Parameter | Recommendation |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Stock Concentration | 10-50 mM |

| Storage | -20°C, protected from light and moisture |

| Working Dilution | Further dilute in complete cell culture medium to the final desired concentration immediately before use. |

Procedure:

-

Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of high-purity DMSO to achieve the desired stock concentration.

-

Vortex thoroughly until the powder is completely dissolved. A brief warming in a 37°C water bath can aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

-

Store aliquots at -20°C.

Application 1: Assessing Cytotoxicity and Determining IC50

A fundamental first step is to determine the concentration range over which this compound is cytotoxic to your specific cell line. This is typically achieved with a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50). The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]

Caption: Experimental workflow for cytotoxicity (IC50) determination using MTT assay.

Protocol 2: MTT Assay for Cell Viability

Materials:

-

Cells of interest

-

Complete culture medium

-

96-well flat-bottom plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium.[7] Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

-

Crucial Controls: Include "untreated" wells (medium only) and "vehicle control" wells (medium with the highest concentration of DMSO used in the treatment wells).

-

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Application 2: Induction and Analysis of Apoptosis

This compound is expected to induce apoptosis.[5] A robust method for quantifying apoptosis is flow cytometry using Annexin V and Propidium Iodide (PI) staining.

-

Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.

-

Propidium Iodide (PI): A fluorescent DNA intercalator that is excluded by live cells with intact membranes. It stains late apoptotic and necrotic cells where membrane integrity is lost.

Protocol 3: Apoptosis Quantification by Annexin V/PI Staining

Materials:

-

Cells treated with this compound (at IC50 and 2x IC50 concentrations) and control cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound (and controls) for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.

-

Analysis: Gate the cell populations to distinguish between:

-

Live cells: Annexin V-negative / PI-negative

-

Early apoptotic cells: Annexin V-positive / PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

-

Application 3: Cell Cycle Analysis

PARP inhibition can lead to the accumulation of DNA damage, which often triggers cell cycle checkpoints, leading to arrest in specific phases like G2/M or S-phase.[8][9][10] This can be analyzed by staining DNA with a fluorescent dye like Propidium Iodide and measuring fluorescence intensity by flow cytometry.

Protocol 4: Cell Cycle Analysis by PI Staining

Materials:

-

Treated and control cells

-

Ice-cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect approximately 1x10^6 cells per sample following treatment.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS.

-

RNA Digestion: Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C to ensure only DNA is stained.

-

DNA Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL). Incubate for 15 minutes in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Analysis: Use cell cycle analysis software to model the histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Application 4: Confirmation of Apoptotic Pathway

A key biochemical hallmark of caspase-mediated apoptosis is the cleavage of PARP1 (116 kDa) by Caspase-3 into two fragments of approximately 89 kDa and 24 kDa. Detecting the 89 kDa fragment by Western blotting provides strong evidence for the induction of apoptosis.[11]

Protocol 5: Detection of PARP Cleavage by Western Blotting

Materials:

-

Treated and control cell lysates

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (anti-PARP that detects both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: Lyse treated and control cells in ice-cold RIPA buffer.[12]

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal with an imaging system.

-

Analysis: Look for a decrease in the band corresponding to full-length PARP1 (116 kDa) and the appearance of the cleaved fragment (89 kDa) in treated samples compared to controls.

References

-

2,4-D causes oxidative stress induction and apoptosis in human dental pulp stem cells (hDPSCs). PubMed, National Center for Biotechnology Information. [Link]

-

2,4-D-Dimethylammonium | C10H13Cl2NO3. PubChem, National Center for Biotechnology Information. [Link]

- Process for improving the solubility of cell culture media.

-

How PARP inhibitors (PARPi) work. YouTube. [Link]

-

BMS-536924 sensitizes human epithelial ovarian cancer cells to the PARP inhibitor, 3-aminobenzamide. McGill University eScholarship. [Link]

-

Mechanism of action for N-substituted benzamide-induced apoptosis. PMC, National Center for Biotechnology Information. [Link]

-

Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. ResearchGate. [Link]

-

Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells. MDPI. [Link]

-

Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells. PubMed, National Center for Biotechnology Information. [Link]

-

Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. PubMed, National Center for Biotechnology Information. [Link]

-

Flow cytometry of cells treated with 3-aminobenzamide. ResearchGate. [Link]

-

Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. ResearchGate. [Link]

-

I tried to perform a western blot with PARP1 antibody but no band was onserved? ResearchGate. [Link]

-

Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor. PubMed, National Center for Biotechnology Information. [Link]

-

Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PMC, National Center for Biotechnology Information. [Link]

-

Flow cytometry in formamide treated cells. PubMed, National Center for Biotechnology Information. [Link]

-

3-aminobenzamide, a potent inhibitor of poly (ADP-ribose) polymerase, causes a rapid death of HL-60 cells cultured in serum-free medium. PubMed, National Center for Biotechnology Information. [Link]

-

Caspase Functions in Cell Death and Disease. PMC, National Center for Biotechnology Information. [Link]

-

Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed, National Center for Biotechnology Information. [Link]

-

Structural requirements for potent PARP inhibition. The benzamide... ResearchGate. [Link]

-

The Dual Mode of Antibacterial Action of the Synthetic Small Molecule DCAP Involves Lipid II Binding. PubMed, National Center for Biotechnology Information. [Link]

-

How to perform cell synchronization in specific cell cycle phases. Bitesize Bio. [Link]

-

General Protocol for Western Blotting. Bio-Rad. [Link]

-

Effects of 3-aminobenzamide on cell cycle arrest after gamma-irradiation. OAText. [Link]

-

4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. National Institutes of Health. [Link]

-

Apoptosis Induction Phase. Bio-Rad Antibodies. [Link]

-

Effect of 3-aminobenzamide on the rate of ligation during repair of alkylated DNA in human fibroblasts. PubMed, National Center for Biotechnology Information. [Link]

-

Regulation of caspase activation and cis-diamminedichloroplatinum(II)-induced cell death by protein kinase C. PubMed, National Center for Biotechnology Information. [Link]

-

DNA Repair Mechanisms & Their Significance. YouTube. [Link]

-

Increased PRAME-Specific CTL Killing of Acute Myeloid Leukemia Cells by Either a Novel Histone Deacetylase Inhibitor Chidamide Alone or Combined Treatment with Decitabine. PLOS One. [Link]

-

Cell Synchronization by Double Thymidine Block. PMC, National Center for Biotechnology Information. [Link]

-

Caspase-independent cell death in AML: caspase inhibition in vitro with pan-caspase inhibitors or in vivo by XIAP or Survivin does not affect cell survival or prognosis. PubMed, National Center for Biotechnology Information. [Link]

-

Cell death protection by 3-aminobenzamide and other poly(ADP-ribose)polymerase inhibitors: different effects on human natural killer and lymphokine activated killer cell activities. PubMed, National Center for Biotechnology Information. [Link]

-

What's a suitable positive control for detection of PARP cleavage using western blotting? ResearchGate. [Link]

-

The effect of inhibition of (ADP-ribose)n biosynthesis on DNA repair assayed by the nucleoid technique. PubMed, National Center for Biotechnology Information. [Link]

-

Quantitative Flow Cytometry Measurements in Antibodies Bound per Cell Based on a CD4 Reference. Current Protocols in Cytometry. [Link]

-

Magainin 2 in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells. National Institutes of Health. [Link]

-

DNA Repair Mechanisms: Beautiful USMLE Lectures. YouTube. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. 2,4-D causes oxidative stress induction and apoptosis in human dental pulp stem cells (hDPSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mcgill.ca [mcgill.ca]

- 12. bio-rad.com [bio-rad.com]

Application Notes & Protocols: Developing Biochemical and Cellular Assays with 2,4-Diaminobenzamide and its Analogs for PARP Inhibitor Discovery

Introduction: The Benzamide Pharmacophore in PARP Inhibition

The benzamide scaffold represents a cornerstone in the development of inhibitors targeting the Poly(ADP-ribose) polymerase (PARP) enzyme family. The primary amide (carboxamide) group of the benzamide moiety is critical, forming key hydrogen bonds within the nicotinamide-binding pocket of the PARP catalytic domain, effectively acting as a competitive inhibitor by mimicking the nicotinamide portion of the enzyme's natural substrate, NAD+.[1][2] This mechanism is foundational to the therapeutic effect of numerous clinically approved PARP inhibitors.[3]

Scientific Foundation: PARP's Role in DNA Repair and Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that functions as a DNA damage sensor.[6][7] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, such as histones. This process, known as PARylation, creates a negatively charged scaffold that recruits other key DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[6]

PARP inhibitors, like the benzamides, block this catalytic activity. In normal, healthy cells, this is not catastrophic, as an alternative, high-fidelity DNA repair pathway—homologous recombination (HR)—can repair the more complex double-strand breaks (DSBs) that arise when SSBs are not resolved.[3] However, in cancer cells with mutations in HR-pathway genes (e.g., BRCA1 or BRCA2), the inhibition of PARP leads to an accumulation of unrepaired DSBs, overwhelming the cell's compromised repair machinery and leading to cell death. This concept, where a defect in one of two pathways is tolerable but a defect in both is lethal, is known as synthetic lethality .[3]

Figure 1. PARP1 signaling pathway and the mechanism of synthetic lethality.

Preliminary Compound Characterization: A Self-Validating First Step

Before initiating enzymatic or cellular assays, it is imperative to establish the fundamental physicochemical properties of the test compound. This preliminary characterization is a self-validating step; without it, any subsequent assay data is unreliable. Key parameters include purity, solubility, and stability in assay-relevant solvents like Dimethyl Sulfoxide (DMSO).

Expert Insight: Inconsistent solubility is a primary source of non-reproducible data in high-throughput screening. Always create stock solutions at a high concentration (e.g., 10-50 mM in 100% DMSO), visually inspect for full dissolution, and never use a stock that contains precipitate. The stability of the compound in DMSO and aqueous assay buffers should also be assessed, for instance, by monitoring its purity via HPLC over time.

The table below outlines essential properties to be determined for a novel compound like this compound, with data for the known analog 4-Aminobenzamide provided as a reference point.

| Property | Description | Reference Data: 4-Aminobenzamide | Experimental Determination for this compound |

| Molecular Formula | The elemental composition of the molecule. | C₇H₈N₂O[5] | C₇H₉N₃O (Hypothesized) |

| Molecular Weight | The mass of one mole of the substance. | 136.15 g/mol [5] | 151.17 g/mol (Hypothesized) |

| Purity | Percentage of the desired compound in the sample. | >98% (Typical commercial grade)[8] | Determine by HPLC-UV, LC-MS, or qNMR. |

| Appearance | Physical state and color of the solid compound. | Off-white to beige crystalline powder.[8][9] | Visual inspection. |

| Melting Point | Temperature at which the solid becomes a liquid. | 181-183 °C[10] | Determine using a melting point apparatus. |

| Solubility in DMSO | Maximum concentration that can be dissolved in DMSO. | Soluble (Specific concentration varies by source) | Prepare serial dilutions in DMSO to find the saturation point. |

| Aqueous Solubility | Solubility in water or assay buffer. | Slightly soluble in water.[9][10] | Test solubility in assay buffer at the highest working concentration. |

| Stability | Chemical stability of the compound in stock solution and assay conditions. | Stable under recommended storage conditions.[9] | Incubate in DMSO/buffer and analyze degradation by LC-MS over time. |

Protocol 1: Biochemical PARP1 Inhibition Assay (Fluorometric)

This protocol describes a homogenous, 96-well plate-based assay to determine the in vitro potency (IC₅₀) of a test compound against recombinant human PARP1 enzyme. The assay measures the consumption of NAD+, which is proportional to PARP1 activity.[6]

Causality Behind Experimental Choices:

-

Activated DNA: PARP1 is catalytically activated by binding to DNA strand breaks. Nicked or "activated" DNA is therefore a required cofactor to stimulate the enzyme in vitro.[6]

-

Fluorometric Detection: This method measures the amount of nicotinamide, a byproduct of the PARP1 reaction, via an enzymatic cycling reaction that generates a fluorescent product. It is highly sensitive and avoids the use of radioactive materials.[6]

-

Control Inhibitor: A well-characterized inhibitor, such as 3-Aminobenzamide (3-AB) or Olaparib, must be run in parallel to validate the assay performance on any given day and to serve as a benchmark for the test compound's potency.[11]

Figure 2. Workflow for a biochemical PARP1 fluorometric inhibition assay.

Detailed Step-by-Step Methodology:

-

Reagent Preparation:

-